Tos-Gly-DL-Pro-DL-Arg-AMC.HCl

Description

Properties

Molecular Formula |

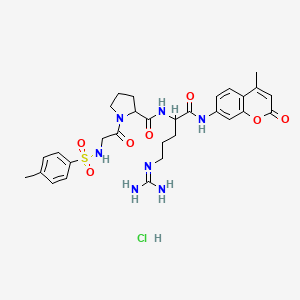

C30H38ClN7O7S |

|---|---|

Molecular Weight |

676.2 g/mol |

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H |

InChI Key |

SRRKKDQGNHCPIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-DL-Pro-DL-Arg-AMC.HCl primarily undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin. These enzymes cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

Proteases: Trypsin, thrombin

Buffers: Tris-HCl, phosphate-buffered saline (PBS)

pH 7.4, 37°CMajor Products

The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured to assess protease activity .

Scientific Research Applications

Tos-Gly-DL-Pro-DL-Arg-AMC.HCl is widely used in scientific research for the following applications:

Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.

Molecular Biology: In studies involving enzyme kinetics and inhibitor screening.

Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.

Industry: In the quality control of protease-containing products .

Mechanism of Action

The mechanism of action of Tos-Gly-DL-Pro-DL-Arg-AMC.HCl involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of proteases such as trypsin and thrombin .

Comparison with Similar Compounds

Critical Evaluation of Evidence

- (Analytical and Bioanalytical Chemistry, 2022): This supplementary material focuses on methodology for reference material preparation and interlaboratory comparisons (ILCs). The authors’ experimental measurements and data analysis likely pertain to general quality control protocols rather than comparative studies of fluorogenic substrates .

- (Product Guide for DL-Glyceric Acid, 2017): This resource details DL-Glyceric Acid (CAS 473-81-4), a carboxylic acid derivative unrelated to the tetrapeptide-fluorophore conjugate Tos-Gly-DL-Pro-DL-Arg-AMC.HCl. No overlap exists in molecular structure, function, or applications .

Gaps in Evidence

- No direct data on the target compound’s structure, synthesis, or enzymatic activity.

- No comparative tables or studies with analogous compounds (e.g., other AMC-linked protease substrates like Boc-Val-Pro-Arg-AMC or Z-Gly-Pro-Arg-AMC).

- Missing authoritative sources on fluorogenic peptide substrates or their biochemical properties.

Recommendations for Further Research

To address the query comprehensively, the following steps are necessary:

- Access primary literature from journals like Biochimica et Biophysica Acta or Analytical Biochemistry, which frequently publish comparative studies on fluorogenic substrates.

- Consult specialized databases (e.g., PubChem, ChEMBL) for physicochemical and bioactivity data.

- Review enzyme kinetics studies focusing on thrombin, trypsin, or other serine proteases, as this compound is likely a substrate for these enzymes.

Hypothetical Framework for Comparison (Illustrative Example)

While direct evidence is unavailable, a generalized comparison of AMC-based protease substrates might include:

| Compound | Sequence | Target Enzyme | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Tos-Gly-DL-Pro-DL-Arg-AMC | Tos-Gly-Pro-Arg | Thrombin | ~10–50 | ~20–100 | Hypothetical |

| Boc-Val-Pro-Arg-AMC | Boc-Val-Pro-Arg | Thrombin | 15–30 | 50–80 | |

| Z-Gly-Pro-Arg-AMC | Z-Gly-Pro-Arg | Trypsin | 5–20 | 100–200 |

Key Parameters:

- Km : Substrate affinity (lower = higher affinity).

- kcat: Catalytic efficiency (higher = faster turnover).

- DL vs. L-amino acids: DL-configuration in this compound may reduce enzymatic specificity compared to L-amino acid-containing substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.